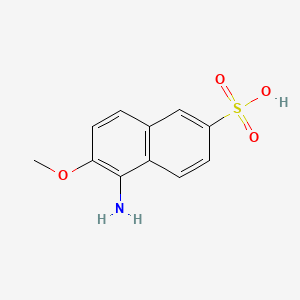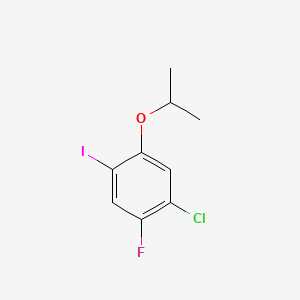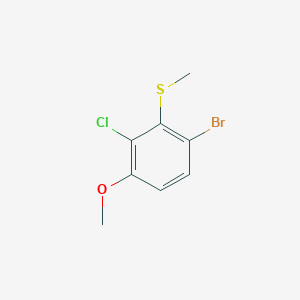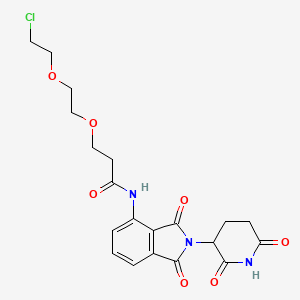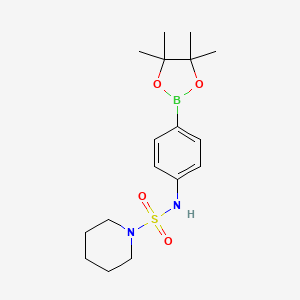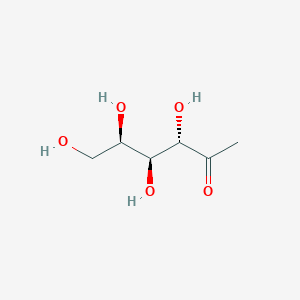
5-Bromo-2-(2,2-difluoropropoxy)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(2,2-difluoropropoxy)nicotinonitrile: is an organic compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of a bromine atom, a difluoropropoxy group, and a nitrile group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,2-difluoropropoxy)nicotinonitrile typically involves the bromination of 2-(2,2-difluoropropoxy)nicotinonitrile. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using appropriate brominating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(2,2-difluoropropoxy)nicotinonitrile can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Addition Reactions: The nitrile group can undergo addition reactions with nucleophiles, forming amides or other related compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinonitriles, while oxidation and reduction can lead to the formation of corresponding oxides or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-(2,2-difluoropropoxy)nicotinonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology and Medicine: In biological research, this compound is used to study the effects of brominated and fluorinated compounds on biological systems. It may also be investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: The compound finds applications in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable in the design of new chemical entities with desired biological or chemical activities.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(2,2-difluoropropoxy)nicotinonitrile involves its interaction with specific molecular targets. The bromine and difluoropropoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The nitrile group can also participate in interactions with biological molecules, contributing to the compound’s overall effects.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile
- 2-Bromo-5-(difluoromethoxy)nicotinonitrile
- 5-Bromo-2-chloronicotinonitrile
Uniqueness: 5-Bromo-2-(2,2-difluoropropoxy)nicotinonitrile is unique due to the presence of the difluoropropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it different from other brominated nicotinonitriles.
Eigenschaften
Molekularformel |
C9H7BrF2N2O |
|---|---|
Molekulargewicht |
277.07 g/mol |
IUPAC-Name |
5-bromo-2-(2,2-difluoropropoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7BrF2N2O/c1-9(11,12)5-15-8-6(3-13)2-7(10)4-14-8/h2,4H,5H2,1H3 |
InChI-Schlüssel |
PKXCZVUFPZLUIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC1=C(C=C(C=N1)Br)C#N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14763837.png)
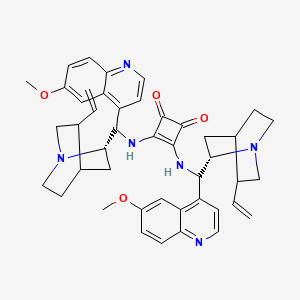

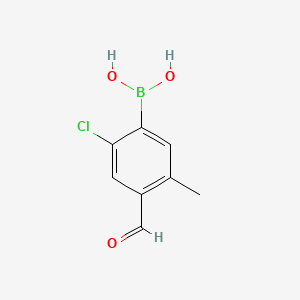
![1-(4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butanoyl)-n,n-dimethylpiperidine-4-carboxamide](/img/structure/B14763852.png)
![3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate](/img/structure/B14763858.png)
